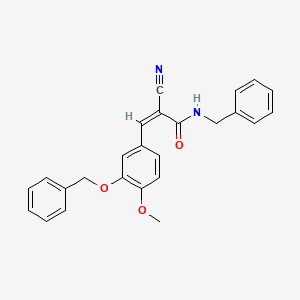
(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide, also known as CM156, is a novel small molecule that has been recently developed as a potential anticancer drug. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current arsenal of cancer treatments.
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Synthesis
- Application: Stereoselective synthesis of benzo[a]quinolizidine stereoisomers via cascade radical cyclization, demonstrating the utility of the compound in complex chemical synthesis (Ishibashi et al., 1999).
2. Enantioselective Hydrogenation
- Application: Achieving high enantioselectivity in hydrogenation of exocyclic enamides, showcasing its role in producing stereochemically complex molecules (Zhou et al., 2005).
3. Synthesis and Characterization
- Application: Synthesis and characterization of novel heterocyclic derivatives, emphasizing its importance in the development of new organic compounds (Pancrazzi et al., 2017).
4. Catalysis in Organic Reactions
- Application: Used in catalysis for the synthesis of complex heterocycles, highlighting its versatility in organic synthesis (Saha & Schneider, 2015).
5. Antiviral Activity
- Application: Identified as an inhibitor of Zika virus replication, demonstrating its potential in antiviral drug development (Riva et al., 2021).
6. Isomerization Processes
- Application: Facilitating isomerization of N-allyl amides to form Z-enamides, important for synthesizing stereochemically defined compounds (Trost et al., 2017).
7. Corrosion Inhibition
- Application: Examined for its role in corrosion inhibition, important in materials science and engineering applications (Mishra et al., 2018).
8. Structural Analysis
- Application: Investigated for its molecular structure, contributing to the field of crystallography and materials science (Demir et al., 2015).
9. Radioimaging Applications
- Application: Explored in radioimaging for melanoma detection, indicating potential in medical diagnostics (Eisenhut et al., 2000).
10. Asymmetric Hydrogenation
- Application: Utilized in asymmetric hydrogenation of functionalized alkenes, showing its role in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).
11. Alkylation of Cyclic Enamino-Thiones
- Application: Involved in the alkylation of cyclic and non-cyclic enamino-thiones, adding to the repertoire of synthetic organic chemistry techniques (Rasmussen et al., 1981).
12. Drug Metabolism Studies
- Application: Analyzed for understanding the metabolism of novel nitric oxide donors in pharmacological studies (Li et al., 2011).
13. Intramolecular Hydrogen Bonding
- Application: Studied for its role in intramolecular N-H...O hydrogen bonding, contributing to the field of molecular chemistry (Bertolasi et al., 2006).
14. Synthesis of Radiopharmaceuticals
- Application: Used in the synthesis of radiopharmaceutical precursors, illustrating its utility in nuclear medicine (Bobeldijk et al., 1990).
15. Organogel Formation
- Application: Explored in the formation of organogels, showing potential applications in materials science and nanotechnology (Wu et al., 2011).
16. Polymer Synthesis
- Application: Integral in the synthesis of heat-resistant polymeric materials, highlighting its significance in polymer chemistry (Yu et al., 2009).
17. Renewable Chemistry
- Application: Assisting in the development of benzoxazine-based materials using renewable sources, contributing to sustainable chemistry (Trejo-Machin et al., 2017).
18. Analytical Toxicology
- Application: Identification and analysis of psychoactive substances in biological matrices, useful in forensic and toxicological studies (De Paoli et al., 2013).
19. Supramolecular Chemistry
- Application: Forms part of complex supramolecular structures, contributing to the understanding of molecular self-assembly (Lightfoot et al., 1999).
20. Electrochemical Sensors
- Application: Used in the development of zinc ion-selective membrane electrodes, showing potential in analytical chemistry applications (Saleh & Gaber, 2001).
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-29-23-13-12-21(15-24(23)30-18-20-10-6-3-7-11-20)14-22(16-26)25(28)27-17-19-8-4-2-5-9-19/h2-15H,17-18H2,1H3,(H,27,28)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNCFSRXBDCYCI-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
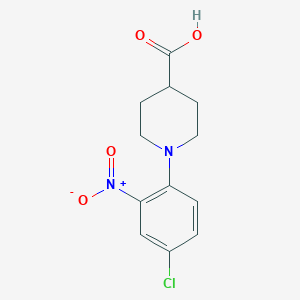
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)
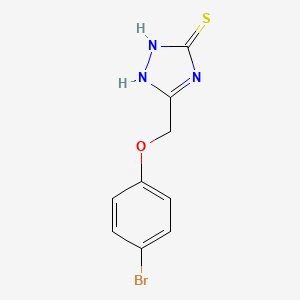
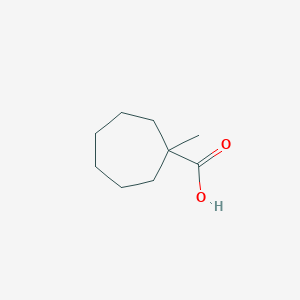
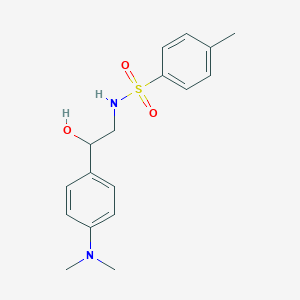
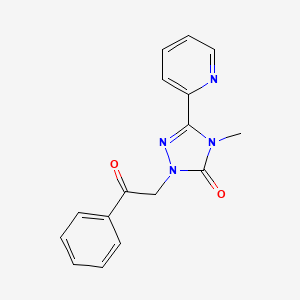
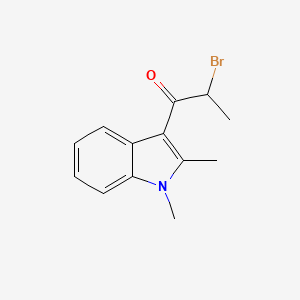
![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)
![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)
![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)
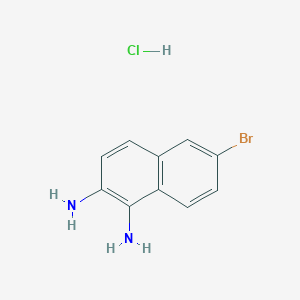
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2940623.png)
![Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B2940625.png)